4-(bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole
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Overview
Description
4-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound that contains both bromomethyl and difluoromethyl functional groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and fluorine atoms in the molecule imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents such as Selectfluor and amine·HF complexes .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction system is designed to minimize toxicity and is suitable for large-scale production. Automation and continuous production processes are often employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Difluoromethylation Reactions: The difluoromethyl group can participate in further difluoromethylation reactions, adding more fluorine atoms to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include Selectfluor, amine·HF complexes, and various oxidizing or reducing agents. The reaction conditions are typically controlled to ensure selectivity and high yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new pyrazole derivatives with different functional groups, while oxidation or reduction reactions can lead to the formation of oxidized or reduced pyrazole compounds .
Scientific Research Applications
4-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s fluorine content makes it useful in the development of advanced materials with specific properties, such as increased stability and resistance to degradation.
Biological Research: The compound is studied for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromomethyl and difluoromethyl groups can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-1-methyl-1H-pyrazole: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
5-(Difluoromethyl)-1-methyl-1H-pyrazole: Lacks the bromomethyl group, leading to different applications and reactivity.
4-(Chloromethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole: Contains a chloromethyl group instead of a bromomethyl group, resulting in different chemical behavior.
Uniqueness
The presence of both bromomethyl and difluoromethyl groups in 4-(bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole imparts unique chemical properties that are not observed in similar compounds.
Properties
Molecular Formula |
C6H7BrF2N2 |
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Molecular Weight |
225.03 g/mol |
IUPAC Name |
4-(bromomethyl)-5-(difluoromethyl)-1-methylpyrazole |
InChI |
InChI=1S/C6H7BrF2N2/c1-11-5(6(8)9)4(2-7)3-10-11/h3,6H,2H2,1H3 |
InChI Key |
UJDAMDVLJIMVMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CBr)C(F)F |
Origin of Product |
United States |
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